4-Nitro-2-fluorophenyl triflate, also known as 4-nitrophenyl trifluoromethanesulfonate, is an organic compound characterized by the presence of a nitro group and a triflate group attached to a fluorinated phenyl ring. Its molecular formula is and it has a molecular weight of 217.17 g/mol. The compound is a solid at room temperature and exhibits a melting point range of 52-55 °C . The triflate group makes this compound an effective electrophilic reagent in various
The synthesis of 4-nitro-2-fluorophenyl triflate typically involves the following steps:
4-Nitro-2-fluorophenyl triflate finds applications in:
Similar compounds to 4-nitro-2-fluorophenyl triflate include:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| 4-Nitro-2-fluorophenyl triflate | Nitro, Fluoro, Triflate | High electrophilicity due to triflate |
| Phenyl Trifluoromethanesulfonate | Triflate | Simpler structure; less reactive |
| 4-Nitrophenol Triflate | Nitro, Triflate | Similar reactivity; lacks fluorine |
| Aryl Nonaflates | Nonaflate | Different leaving group; varied applications |
The uniqueness of 4-nitro-2-fluorophenyl triflate lies in its combination of electronegative substituents that enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.